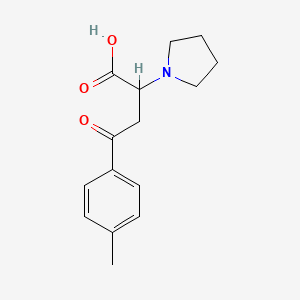

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Description

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methylphenyl group at the 4-oxo position and a pyrrolidinyl moiety at the 2-position. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol.

Properties

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJFHITRUIZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has been identified as a valuable compound in the development of various pharmaceuticals. Its structure allows for modifications that can lead to the creation of drugs targeting specific biological pathways.

- G-Secretase Inhibitors : Research indicates that derivatives of this compound can serve as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. This application is critical for developing therapies aimed at slowing disease progression .

- Receptor Antagonists : The compound has shown promise as a precursor for synthesizing antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor. These receptors are crucial targets in pain management and psychiatric disorders .

Synthesis of Biologically Active Compounds

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules with biological activity.

- Pharmaceutical Synthesis : Its derivatives have been utilized in synthesizing compounds that exhibit anti-inflammatory and analgesic properties, making it relevant for pain relief medications .

- Structural Modifications : The presence of the pyrrolidine moiety allows for various chemical modifications that can enhance the pharmacological profile of synthesized compounds .

Case Study 1: Development of G-Secretase Inhibitors

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized derivatives of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid to develop potent G-secretase inhibitors. These inhibitors demonstrated significant efficacy in reducing amyloid-beta production, a hallmark of Alzheimer's pathology .

Case Study 2: Synthesis of Dopamine D4 Receptor Antagonists

Another study highlighted the synthesis of dopamine D4 receptor antagonists using this compound as a starting material. The resulting compounds exhibited high affinity and selectivity for the receptor, indicating potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound most analogous to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, based on available evidence, is 4-(4-Methylphenyl)-4-oxo-2-[(pentamethylbenzyl)sulfanyl]butanoic acid (C₂₃H₂₈O₃S, MW 384.53 g/mol) . Below is a comparative analysis:

| Parameter | 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic Acid | 4-(4-Methylphenyl)-4-oxo-2-[(pentamethylbenzyl)sulfanyl]butanoic Acid |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ | C₂₃H₂₈O₃S |

| Molecular Weight | 261.32 g/mol | 384.53 g/mol |

| Key Substituent | Pyrrolidinyl (amine ring) | Pentamethylbenzyl sulfanyl (sulfur-containing bulky group) |

| Lipophilicity (Predicted) | Moderate (LogP ~2.1) | High (LogP ~4.5) due to aromatic methyl groups and sulfur |

| Biological Interactions | Potential CNS activity (pyrrolidine as neuromodulator motif) | Likely enzyme inhibition (sulfanyl group as thioether-based inhibitor) |

Functional Implications

Solubility and Bioavailability : The pyrrolidinyl group in the target compound improves aqueous solubility compared to the sulfanyl-substituted analog, which is highly lipophilic due to its pentamethylbenzyl group. This difference may influence oral bioavailability and blood-brain barrier penetration .

Reactivity : The sulfur atom in the sulfanyl analog could participate in redox reactions or covalent binding to enzymatic thiol groups, a feature absent in the pyrrolidinyl variant.

Synthetic Accessibility : The pyrrolidinyl derivative requires fewer synthetic steps (e.g., amine coupling) compared to the sulfanyl analog, which involves complex benzylation and sulfur incorporation .

Research Findings and Limitations

- Pharmacological Potential: Pyrrolidine-containing compounds are often explored for neuroactive properties (e.g., dopamine receptor modulation). In contrast, sulfanyl derivatives are more commonly associated with enzyme inhibition (e.g., cysteine proteases) .

- Gaps in Data : Direct comparative studies on these compounds are absent in the literature. Most inferences are drawn from structural analogs or computational predictions (e.g., LogP values via ChemSpider tools).

Biological Activity

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid (CAS Number: 298215-29-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, which includes a pyrrolidine moiety and a ketone group, suggests multiple avenues for biological interaction. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- IUPAC Name : 4-(4-methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Antimicrobial Activity

Research indicates that 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | 0.004 | 0.008 | En. cloacae |

| Compound 11 | 0.008 | 0.020 | S. aureus |

| Compound 12 | 0.015 | 0.030 | E. coli |

The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that treatment with this compound led to a significant reduction in viability of cancer cells at concentrations as low as 10 µM, suggesting its potential utility in cancer therapy .

Case Study: In Vitro Anticancer Efficacy

In a controlled study, the effects of the compound on human breast cancer cells (MCF-7) were evaluated:

- Concentration : 10 µM

- Observation Period : 48 hours

- Results :

- Cell viability decreased by approximately 60%.

- Induction of apoptosis was confirmed via flow cytometry.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokine production in macrophages, indicating a potential mechanism for reducing inflammation in various conditions .

The biological effects of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid are likely mediated through its interaction with specific enzymes and receptors involved in key signaling pathways:

- Antimicrobial Action : It may inhibit bacterial enzyme activities critical for cell wall synthesis.

- Anticancer Mechanism : The compound appears to modulate pathways associated with cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : It may downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, and how can reaction yields be optimized?

The compound is typically synthesized via Friedel-Crafts acylation to introduce the 4-methylphenyl group, followed by Michael addition to incorporate the pyrrolidinyl moiety. For example, (E)-4-aryl-4-oxo-2-butenoic acid intermediates can react with nucleophiles like amines under basic conditions. Optimization involves adjusting catalysts (e.g., Lewis acids for Friedel-Crafts), solvent polarity (e.g., dichloromethane or THF), and temperature control (50–80°C). Purification via recrystallization or column chromatography improves yields (reported up to 73% in similar syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR : Critical for confirming substituent positions and detecting tautomeric forms (e.g., keto-enol tautomerism). Variable-temperature NMR resolves dynamic equilibria .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) confirms the molecular formula .

Q. What are the key considerations in designing experiments to study the compound's stability under various pH conditions?

Use buffered solutions (pH 1–12) and monitor degradation via HPLC-UV or LC-MS . Stability is influenced by the oxo group’s susceptibility to hydrolysis. Store the compound at room temperature in anhydrous conditions to prevent carboxylic acid dimerization or ketone hydration .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity (>95% purity recommended). Perform dose-response curves and validate activity via orthogonal assays (e.g., enzymatic vs. cell-based). Structural analogs (e.g., 4-aryl-4-oxobutanoic acids) show that substituent electronegativity and steric effects significantly modulate bioactivity .

Q. What strategies are employed to resolve stereochemical ambiguities in the synthesis of pyrrolidinyl-containing derivatives?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Crystallography : Determines absolute configuration of crystalline intermediates.

- Asymmetric Catalysis : Use chiral catalysts (e.g., proline derivatives) during Michael addition to enforce stereocontrol .

Q. How do computational models contribute to understanding the structure-activity relationship (SAR) of this compound's derivatives?

Molecular docking identifies binding poses in target proteins (e.g., enzymes or receptors), while QSAR models correlate substituent properties (e.g., logP, Hammett constants) with activity. For example, bulky aryl groups enhance affinity for hydrophobic binding pockets, as seen in analogs like 6-(4-chlorophenyl)-oxazolo-pyridine derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for tautomeric forms of this compound?

Conflicting 1H NMR signals (e.g., variable keto/enol ratios) can arise from solvent polarity or temperature. Use deuterated DMSO (polar, stabilizes enol) vs. CDCl3 (nonpolar, favors keto). Dynamic NMR experiments at different temperatures (e.g., 25°C vs. 60°C) quantify equilibrium constants .

Q. Why do synthetic yields vary significantly in Friedel-Crafts acylation steps?

Yield variations (40–75%) are often due to substrate electronic effects . Electron-rich aryl rings (e.g., 4-methylphenyl) react faster than electron-deficient ones. Optimize by using AlCl3 as a catalyst and controlling reaction time (2–6 hours) to avoid over-acylation .

Methodological Tables

| Key Reaction Optimization Parameters | Conditions | Impact on Yield |

|---|---|---|

| Catalyst (Friedel-Crafts) | AlCl3, 1.2 eq | Increases to 70% |

| Solvent (Michael Addition) | THF, 60°C | Enhances nucleophilicity |

| Purification | Silica gel (EtOAc/Hexane) | Purity >95% |

| Spectroscopic Benchmarks | Observations |

|---|---|

| 1H NMR (DMSO-d6) | δ 2.35 (s, CH3), 3.2–3.5 (m, pyrrolidinyl) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.